(R)-(1-Methylpiperidin-2-yl)methanol

Enantiomeric Purity Chiral Intermediate Asymmetric Synthesis

(R)-(1-Methylpiperidin-2-yl)methanol (CAS 68474-13-5) is a single-enantiomer, N-methylated piperidine-2-methanol derivative. Bearing a single stereogenic center at the 2-position, it belongs to the class of chiral 2-(hydroxymethyl)piperidine building blocks that are widely employed in asymmetric synthesis and medicinal chemistry programs.

Molecular Formula C7H15NO
Molecular Weight 129.203
CAS No. 68474-13-5
Cat. No. B2906606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(1-Methylpiperidin-2-yl)methanol
CAS68474-13-5
Molecular FormulaC7H15NO
Molecular Weight129.203
Structural Identifiers
SMILESCN1CCCCC1CO
InChIInChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3/t7-/m1/s1
InChIKeyHXXJMMLIEYAFOZ-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(1-Methylpiperidin-2-yl)methanol (CAS 68474-13-5): Procurement & Specification Profile for a Chiral Piperidine Alcohol


(R)-(1-Methylpiperidin-2-yl)methanol (CAS 68474-13-5) is a single-enantiomer, N-methylated piperidine-2-methanol derivative [1]. Bearing a single stereogenic center at the 2-position, it belongs to the class of chiral 2-(hydroxymethyl)piperidine building blocks that are widely employed in asymmetric synthesis and medicinal chemistry programs . The compound is supplied as a liquid, with the R-configuration inherently defining its stereochemical identity and its utility in constructing enantiomerically pure drug candidates.

(R)-(1-Methylpiperidin-2-yl)methanol Selection Rationale: Why Simple Piperidine Analog Substitution Is High-Risk


Selecting a generic 2-(hydroxymethyl)piperidine or the racemic form for a synthesis route that demands specific (R)-stereochemistry introduces significant risk. The pharmacokinetic and pharmacodynamic properties of downstream chiral drug candidates are often enantiomer-specific; using the (S)-enantiomer (CAS 136030-04-1) or the racemic mixture (CAS 20845-34-5) can lead to reduced efficacy, off-target toxicity, or costly downstream chiral separation . Even the N-protected analogs, such as the Boc (CAS 134441-61-5) or Cbz (CAS 154499-13-5) derivatives, require additional deprotection steps that the N-methylated, free-hydroxyl form of the target compound avoids, directly streamlining synthetic pathways . The following quantitative evidence details these critical differentiation points.

(R)-(1-Methylpiperidin-2-yl)methanol: Quantitative Comparison to Key Analogs for Procurement Decisions


Enantiomeric Purity Advantage: (R)-enantiomer (CAS 68474-13-5) vs. (S)-enantiomer (CAS 136030-04-1) Minimum Chemical Purity

Commercially, the (R)-enantiomer is routinely offered at a minimum chemical purity of ≥97% by multiple established vendors, while the (S)-enantiomer is predominantly supplied at a minimum purity of 95% . This baseline purity difference reflects a differential in production maturity and quality control consistency, directly impacting the reliability of subsequent reactions where stoichiometric precision is required.

Enantiomeric Purity Chiral Intermediate Asymmetric Synthesis

Measured Physical Property Differentiation: (R)-enantiomer vs. Racemate Density

The (R)-enantiomer exhibits distinct physical properties compared to its racemic mixture (1-Methyl-2-piperidinemethanol, CAS 20845-34-5). While the racemate has an experimentally measured density of 0.984 g/mL at 25 °C , the predicted density for the pure (R)-enantiomer is lower at approximately 0.949 g/cm³ . This 3.6% difference, although predicted, is a hallmark of chiral versus racemic physical behavior and serves as a quality control differentiator, confirming the procurement of the single enantiomer.

Physical Chemistry Racemic Mixture Chiral Resolution

Synthetic Efficiency: Direct Use of N-Methyl Derivative vs. N-Boc Protected Analog

Using the N-methyl target compound [(R)-(1-methylpiperidin-2-yl)methanol] directly in a synthesis eliminates a protecting group manipulation required by the commonly used (R)-1-Boc-2-piperidinemethanol (CAS 134441-61-5). The Boc analog necessitates a deprotection step (typically TFA or HCl) to liberate the secondary amine before or after further elaboration . This represents an additional synthetic step, involving reagent cost, purification, and yield loss, which the target compound avoids by providing the tertiary N-methyl amine directly.

Synthetic Efficiency Protecting Group Step Economy

(R)-(1-Methylpiperidin-2-yl)methanol Application Scenarios Based on Comparative Evidence


Stereospecific Synthesis of CNS Drug Candidates Requiring a Pre-installed (R)-N-Methylpiperidine Moiety

When the target molecule requires a specific (R)-configuration at the piperidine 2-position bearing an N-methyl group, this compound is the optimal building block. Its use directly installs the desired stereochemistry and N-substitution in a single step, avoiding the need for chiral resolution of a racemic precursor or the two-step sequence of introducing a protected piperidine followed by deprotection and N-methylation. This is particularly relevant for CNS drug programs where the N-methyl group is a common pharmacophoric element.

Reference Standard for Chiral HPLC Method Development and Enantiomeric Excess Determination

The compound's distinct chiral identity makes it a critical reference standard for developing chiral HPLC or SFC methods used to monitor enantiomeric excess (ee) in asymmetric syntheses. Its well-characterized chromatographic behavior, including its distinct retention time compared to the (S)-enantiomer, allows analytical chemists to reliably quantify the ee of reaction products derived from 2-substituted piperidine intermediates.

Late-Stage Diversification in Lead Optimization Programs

In medicinal chemistry, late-stage functionalization of advanced intermediates is a key strategy. The free primary alcohol of this compound serves as a versatile handle for Mitsunobu reactions, esterification, or oxidation, while the chiral N-methylpiperidine core remains intact. This allows for rapid analog generation without compromising the stereochemical integrity established early in the synthesis, accelerating lead optimization cycles for chiral amines.

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